molecular formula C19H17NO3S B270299 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide

3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide

Cat. No. B270299
M. Wt: 339.4 g/mol
InChI Key: FFWFPQWWYJZRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide, also known as NPD-001, is a novel compound that has been studied for its potential applications in scientific research. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further study.

Mechanism of Action

3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to act as an inhibitor of the enzyme histone deacetylase (HDAC). HDAC inhibitors have been shown to have a variety of effects, including the induction of cell cycle arrest, apoptosis, and differentiation. The exact mechanism by which 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide inhibits HDAC is not fully understood and requires further study.
Biochemical and Physiological Effects:
3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibition of HDAC, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to increase acetylation levels of histones, which can lead to changes in gene expression. 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has also been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide is its unique mechanism of action as an HDAC inhibitor. This makes it a promising candidate for further study in a variety of research areas. However, one limitation of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain applications.

Future Directions

There are several potential future directions for the study of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another area of interest is its potential as a cancer treatment. Further study is also needed to fully understand the mechanism by which 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide inhibits HDAC and to develop more potent derivatives of the compound.

Synthesis Methods

The synthesis of 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide involves a multi-step process that begins with the reaction of naphthalene-2-sulfonyl chloride with phenylpropanolamine. This intermediate is then reacted with sodium hydride and N,N-dimethylformamide to yield the final product, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide.

Scientific Research Applications

3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. In cancer research, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been shown to inhibit the growth of cancer cells and may have potential as a cancer treatment. In drug discovery, 3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide has been used as a lead compound for the development of new drugs.

properties

Product Name

3-(naphthalen-2-ylsulfonyl)-N-phenylpropanamide

Molecular Formula

C19H17NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

3-naphthalen-2-ylsulfonyl-N-phenylpropanamide

InChI

InChI=1S/C19H17NO3S/c21-19(20-17-8-2-1-3-9-17)12-13-24(22,23)18-11-10-15-6-4-5-7-16(15)14-18/h1-11,14H,12-13H2,(H,20,21)

InChI Key

FFWFPQWWYJZRGR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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